1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline 1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Brand Name: Vulcanchem
CAS No.: 901263-65-8
VCID: VC7208308
InChI: InChI=1S/C22H13BrFN3/c23-15-6-9-17(10-7-15)27-22-18-12-16(24)8-11-20(18)25-13-19(22)21(26-27)14-4-2-1-3-5-14/h1-13H
SMILES: C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)Br
Molecular Formula: C22H13BrFN3
Molecular Weight: 418.269

1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

CAS No.: 901263-65-8

Cat. No.: VC7208308

Molecular Formula: C22H13BrFN3

Molecular Weight: 418.269

* For research use only. Not for human or veterinary use.

1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline - 901263-65-8

Specification

CAS No. 901263-65-8
Molecular Formula C22H13BrFN3
Molecular Weight 418.269
IUPAC Name 1-(4-bromophenyl)-8-fluoro-3-phenylpyrazolo[4,3-c]quinoline
Standard InChI InChI=1S/C22H13BrFN3/c23-15-6-9-17(10-7-15)27-22-18-12-16(24)8-11-20(18)25-13-19(22)21(26-27)14-4-2-1-3-5-14/h1-13H
Standard InChI Key ZYTHLEFUXPIWMY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)Br

Introduction

Structural and Chemical Identity

Molecular Architecture

The molecular formula of 1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is C₂₂H₁₃BrFN₃, with a molar mass of 418.27 g/mol. Its IUPAC name delineates the substitution pattern: a bromophenyl group at position 1, fluorine at position 8, and a phenyl group at position 3 of the pyrazolo[4,3-c]quinoline scaffold. The stereoelectronic effects of these substituents—particularly the electron-withdrawing bromine and fluorine atoms—influence reactivity, solubility, and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValue/Description
CAS Number901263-65-8
Molecular FormulaC₂₂H₁₃BrFN₃
Molecular Weight418.27 g/mol
SMILES NotationC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)Br
SolubilityNot experimentally determined

Synthetic Methodologies

Multicomponent Reactions (MCRs)

Pyrazoloquinolines are frequently synthesized via MCRs due to their efficiency and atom economy. A plausible route for 1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves cyclocondensation of substituted anilines, aldehydes, and hydrazines. For instance, Li et al. demonstrated that triethylammonium thiolates react with hydrazines under metal-free conditions to form pyrazolo[3,4-c]quinolines via sequential C–S and C–N bond cleavage . Adapting this method, the bromophenyl and fluorine substituents could be introduced via appropriately functionalized precursors.

Pfitzinger Reaction Adaptations

MethodReagents/ConditionsYieldReference
Pfitzinger ReactionIsatin, 4-bromoacetophenone, H₂SO₄60–75%
Bicyclization CascadeTriethylammonium thiolates, hydrazines70–85%

Challenges in Synthesis

The steric bulk of the bromophenyl and phenyl groups complicates regioselective cyclization, often necessitating high-dilution conditions. Additionally, the electron-deficient fluorine atom may retard electrophilic substitution, requiring activating groups or transition metal catalysts .

Future Directions and Research Gaps

Despite its promising scaffold, 1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline lacks empirical biological data. Priority research areas include:

  • Pharmacokinetic Studies: Assessing oral bioavailability and plasma half-life.

  • Target Identification: High-throughput screening against kinase or GPCR libraries.

  • Structure-Activity Relationships (SAR): Modifying substituents to optimize potency and selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator